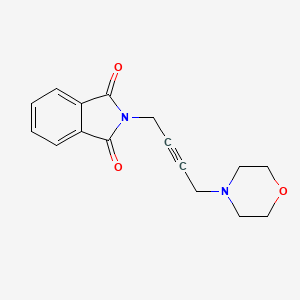

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a morpholine moiety connected via a butynyl chain

Applications De Recherche Scientifique

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials, including polymers and photochromic materials.

Mécanisme D'action

Target of Action

The primary target of 2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and motor control .

Mode of Action

This compound: interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The biochemical pathways affected by This compound are likely related to the dopaminergic system, given its interaction with the dopamine receptor D2 . The downstream effects of this interaction could influence various neurological processes, potentially leading to changes in mood, reward perception, and motor control .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound In silico analysis suggests that isoindoline derivatives have promising properties as ligands of the dopamine receptor d2

Result of Action

The molecular and cellular effects of This compound It has been suggested that it may have potential therapeutic applications, given its interaction with the dopamine receptor d2

Analyse Biochimique

Biochemical Properties

It has been suggested that isoindolines and isoindoline-1,3-dione derivatives can modulate the dopamine receptor D3 , which suggests a potential application as antipsychotic agents .

Cellular Effects

It has been found that this compound can induce apoptosis and necrosis in Raji cells

Molecular Mechanism

It has been suggested that it may exert its effects through modulation of the dopamine receptor D3 .

Dosage Effects in Animal Models

It has been found that a derivative of this compound exhibited anticonvulsant activity at a dose of 15.1 ± 1.53 mg/kg in a maximal electroshock (MES) model .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction is usually carried out in a solvent such as isopropanol or water under reflux conditions, with catalysts like SiO2-tpy-Nb to enhance the yield .

Industrial Production Methods

Industrial production methods for this compound may involve a similar synthetic route but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is often purified using techniques such as preparative thin-layer chromatography (TLC) on silica gel .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce various reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoindoline-1,3-dione: A simpler analog without the morpholine moiety.

N-Phenylmaleimide: Another derivative of maleic anhydride with different substituents.

Phthalimide: A structurally related compound with similar reactivity.

Uniqueness

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .

Activité Biologique

2-(4-Morpholinobut-2-yn-1-yl)isoindoline-1,3-dione is a heterocyclic compound that has attracted attention due to its unique structural features and potential therapeutic applications. This compound incorporates an isoindoline nucleus and a morpholine moiety linked by a butynyl chain, which may enhance its biological activity compared to other isoindoline derivatives. The compound is primarily investigated for its role as an enzyme inhibitor and receptor modulator, particularly targeting the dopamine receptor D2, which is implicated in various neurological and oncological conditions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- An isoindoline core known for its medicinal properties.

- A morpholinobut-2-yn-1-yl substituent that may contribute to its pharmacological profile.

The primary mechanism of action for this compound involves its interaction with the human dopamine receptor D2. This interaction suggests potential modulation of dopaminergic signaling pathways, which could have implications in treating conditions such as schizophrenia, Parkinson's disease, and certain types of cancer.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Anticancer Properties

Studies have shown that isoindole derivatives possess significant anticancer activity. For example, in vitro studies demonstrated that derivatives of isoindole-1,3-dione inhibited the viability of A549 lung adenocarcinoma cells . The following table summarizes the IC50 values for related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 3 | A549 | 116.26 |

| Compound 4 | A549 | 114.25 |

| Compound 3 | HeLa | 140.60 |

| Compound 4 | HeLa | 148.59 |

These findings suggest that the compound may exhibit similar antiproliferative effects against various cancer cell lines.

Neuroprotective Effects

Given its interaction with the dopamine receptor D2, there is potential for neuroprotective effects. Compounds with similar structures have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

In vivo studies involving xenograft models have further elucidated the anticancer potential of isoindole derivatives. For instance, nude mice implanted with A549-Luc cells were treated with various isoindole compounds. The results indicated a reduction in tumor size and improved survival rates among treated groups compared to controls .

Propriétés

IUPAC Name |

2-(4-morpholin-4-ylbut-2-ynyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15-13-5-1-2-6-14(13)16(20)18(15)8-4-3-7-17-9-11-21-12-10-17/h1-2,5-6H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKPHHNOEWMVEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.